2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone
CAS No.: 713522-75-9
Cat. No.: VC18500659
Molecular Formula: C10H19ClN2O
Molecular Weight: 218.72 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone - 713522-75-9](/images/structure/VC18500659.png)
Specification
CAS No. | 713522-75-9 |
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Molecular Formula | C10H19ClN2O |
Molecular Weight | 218.72 g/mol |
IUPAC Name | 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C10H19ClN2O/c1-9(2)8-12-3-5-13(6-4-12)10(14)7-11/h9H,3-8H2,1-2H3 |
Standard InChI Key | KAXZSNMAZHKNOA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1CCN(CC1)C(=O)CCl |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-Chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone (IUPAC name: 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethan-1-one) belongs to the class of N-substituted piperazine derivatives. The molecular formula is C₁₀H₁₉ClN₂O, with a molar mass of 218.73 g/mol . The structure comprises a piperazine ring substituted at the 1-position with a 2-methylpropyl group and at the 4-position with a chloroacetyl moiety. Key identifiers include:
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SMILES: ClC(=O)C1N(CC(C)C)CCN1
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InChIKey: YMTVXZKKJZFGQN-UHFFFAOYSA-N (hypothetical computation based on analogous structures) .
Crystallographic and Conformational Analysis
While no experimental crystallographic data exists for this compound, molecular modeling predicts a chair conformation for the piperazine ring, with the 2-methylpropyl and chloroacetyl groups adopting equatorial positions to minimize steric strain . The chloroacetyl group’s electron-withdrawing nature induces partial positive charge on the carbonyl carbon, enhancing electrophilic reactivity .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]ethanone typically involves a two-step protocol:
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Preparation of 4-(2-Methylpropyl)piperazine:
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Acylation with Chloroacetyl Chloride:
Reaction Scheme:
Optimization and Scalability
Critical parameters for yield optimization include:
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Temperature Control: Maintaining sub-ambient temperatures during acylation minimizes side reactions such as over-alkylation .
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Solvent Selection: Dichloromethane’s low polarity reduces solvolysis of chloroacetyl chloride .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, with a typical isolated yield of 78–82% .
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Spectroscopic Data
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IR (KBr): ν = 1685 cm⁻¹ (C=O stretch), 740 cm⁻¹ (C-Cl stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.36–2.45 (m, 1H, CH(CH₃)₂), 2.56 (t, 4H, piperazine N-CH₂), 3.78 (s, 2H, COCH₂Cl), 3.82 (t, 4H, piperazine N-CH₂) .
Pharmacological and Industrial Applications
Biological Activity
Piperazine derivatives are renowned for CNS activity, but this compound’s chloroacetyl group suggests potential as:
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Alkylating Agent: The electrophilic chloroacetyl moiety may covalently modify biological nucleophiles (e.g., cysteine thiols), inhibiting enzymes or receptors .
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Antimicrobial Precursor: Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .
Synthetic Intermediate
The compound serves as a versatile building block for:
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